tert-Butyl N-(4-cyanonorbornan-1-yl)carbamate
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Overview
Description
tert-Butyl N-(4-cyanonorbornan-1-yl)carbamate: is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol It is a derivative of norbornane, a bicyclic hydrocarbon, and contains a tert-butyl carbamate group and a cyano group
Preparation Methods
The synthesis of tert-butyl N-(4-cyanonorbornan-1-yl)carbamate typically involves the reaction of norbornene derivatives with tert-butyl carbamate. One common method includes the following steps:
Starting Material: Norbornene derivative.
Reaction with tert-butyl carbamate: The norbornene derivative is reacted with tert-butyl carbamate in the presence of a suitable catalyst and solvent.
Reaction Conditions: The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and selectivity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.
Chemical Reactions Analysis
tert-Butyl N-(4-cyanonorbornan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.
Scientific Research Applications
tert-Butyl N-(4-cyanonorbornan-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-cyanonorbornan-1-yl)carbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The carbamate group can inhibit enzymes by forming stable complexes with their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
tert-Butyl N-(4-cyanonorbornan-1-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(4-hydroxynorbornan-1-yl)carbamate: This compound has a hydroxyl group instead of a cyano group, which affects its reactivity and applications.
tert-Butyl (4-cyanocyclohexyl)carbamate: This compound has a cyclohexyl ring instead of a norbornane ring, which influences its chemical properties and uses.
tert-Butyl (4-ethynylphenyl)carbamate: This compound contains an ethynyl group and a phenyl ring, making it structurally different and suitable for different applications.
The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl N-(4-cyano-1-bicyclo[2.2.1]heptanyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-11(2,3)17-10(16)15-13-6-4-12(8-13,9-14)5-7-13/h4-8H2,1-3H3,(H,15,16) |
InChI Key |
GUYWDZBNNPLPBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(CC2)C#N |
Origin of Product |
United States |
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